molecular formula C18H21N5O3 B11589996 Methyl 6-acetyl-7-(4-tert-butylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate

Methyl 6-acetyl-7-(4-tert-butylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate

Cat. No.: B11589996
M. Wt: 355.4 g/mol
InChI Key: RUQRACZDVJCADH-UHFFFAOYSA-N
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Description

METHYL 6-ACETYL-7-(4-TERT-BUTYLPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least one atom other than carbon. This particular compound features a tetrazole ring fused with a pyrimidine ring, making it a unique and interesting subject for chemical research.

Preparation Methods

The synthesis of METHYL 6-ACETYL-7-(4-TERT-BUTYLPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired heterocyclic structure .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

METHYL 6-ACETYL-7-(4-TERT-BUTYLPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It has been observed to inhibit certain enzymes and modulate signaling pathways involved in inflammation and cell survival. The compound’s ability to interact with these targets makes it a promising candidate for therapeutic applications .

Comparison with Similar Compounds

Properties

Molecular Formula

C18H21N5O3

Molecular Weight

355.4 g/mol

IUPAC Name

methyl 6-acetyl-7-(4-tert-butylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate

InChI

InChI=1S/C18H21N5O3/c1-10(24)13-14(16(25)26-5)19-17-20-21-22-23(17)15(13)11-6-8-12(9-7-11)18(2,3)4/h6-9,15H,1-5H3,(H,19,20,22)

InChI Key

RUQRACZDVJCADH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(NC2=NN=NN2C1C3=CC=C(C=C3)C(C)(C)C)C(=O)OC

Origin of Product

United States

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